molecular formula C21H20N2O5S B2619848 (Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 1321895-73-1

(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2619848
CAS RN: 1321895-73-1
M. Wt: 412.46
InChI Key: QPXCADXBDDWBHP-DQRAZIAOSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a methyl ester group, an imine group, a benzodioxine ring, and a benzothiazole ring .


Molecular Structure Analysis

The compound contains a benzodioxine ring and a benzothiazole ring, which are aromatic and likely contribute to the stability of the molecule . The presence of the imine group could potentially make the compound a good ligand for metal ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the benzodioxine and benzothiazole rings likely makes the compound aromatic and relatively stable . The ester and imine groups could potentially make the compound polar .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, given that similar compounds have been studied for their antimicrobial activity .

properties

IUPAC Name

methyl 2-[2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-12-8-13(2)19-15(9-12)23(11-18(24)26-3)21(29-19)22-20(25)14-4-5-16-17(10-14)28-7-6-27-16/h4-5,8-10H,6-7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPXCADXBDDWBHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC4=C(C=C3)OCCO4)S2)CC(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate

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